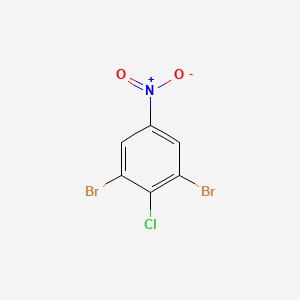

1,3-Dibromo-2-chloro-5-nitrobenzene

Description

Significance of Halogenated Nitrobenzene (B124822) Derivatives in Organic Synthesis and Chemical Research

Halogenated nitrobenzene derivatives are foundational building blocks in the synthesis of a diverse range of more complex organic molecules. The presence of both electron-withdrawing nitro groups and halogens on the aromatic ring significantly influences its reactivity. The nitro group, a strong deactivating group, makes the benzene (B151609) ring susceptible to nucleophilic aromatic substitution, a reaction of paramount importance in the construction of new carbon-heteroatom bonds. nih.gov

These compounds serve as crucial precursors in the production of pharmaceuticals, agrochemicals, dyes, pigments, and specialty chemicals. nih.govscispace.com The strategic placement of halogen and nitro substituents allows for regioselective transformations, enabling chemists to introduce various functional groups at specific positions on the aromatic ring. The reduction of the nitro group to an amino group is a particularly common and useful transformation, yielding halogenated anilines which are themselves versatile intermediates for further functionalization, such as in diazotization reactions. wikipedia.org

Overview of Complex Substitution Patterns in Aromatic Systems

The synthesis of polysubstituted benzenes with a specific arrangement of functional groups presents a considerable challenge in organic chemistry. The directing effects of the substituents already present on the ring govern the position of subsequent substitutions. Halogens are typically ortho-, para-directing deactivators, while the nitro group is a strong meta-director and a powerful deactivator of the ring towards electrophilic aromatic substitution. researchgate.netlibretexts.org

Achieving a complex substitution pattern like that in 1,3-Dibromo-2-chloro-5-nitrobenzene requires a carefully planned synthetic strategy. The order in which the substituents are introduced is critical to obtaining the desired isomer. libretexts.org The inherent electronic and steric interactions between the multiple substituents can lead to a mixture of products, making the purification of the target molecule a significant hurdle. orgchemboulder.com The analysis of these complex substitution patterns often relies on advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (NMR) spectroscopy, to definitively determine the structure. orgchemboulder.comnih.gov

Research Gaps and Opportunities in the Chemistry of this compound

Despite the general importance of polyhalogenated nitroaromatics, a detailed survey of the scientific literature reveals that this compound is a relatively understudied compound. While its chemical structure and basic physical properties are documented in chemical databases, there is a noticeable lack of in-depth research into its specific reactivity and potential applications. chemsrc.comnih.govbldpharm.com.tr

This presents a clear opportunity for further investigation. A systematic study of its reactivity in various organic transformations could unveil novel synthetic pathways. For instance, exploring its behavior in nucleophilic aromatic substitution reactions with different nucleophiles could lead to the synthesis of new, highly functionalized aromatic compounds with potential biological or material science applications. Furthermore, a detailed investigation into more efficient and selective synthetic routes to this compound itself would be a valuable contribution to the field of synthetic organic chemistry. The development of catalytic methods for its synthesis could overcome the challenges associated with traditional multi-step procedures.

Chemical and Physical Properties of this compound

The unique arrangement of substituents in this compound dictates its physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C6H2Br2ClNO2 |

| Molecular Weight | 315.35 g/mol |

| Melting Point | 92-97 °C chemsrc.com |

| Boiling Point (Predicted) | 332.1±37.0 °C chemsrc.com |

| Density (Predicted) | 2.165±0.06 g/cm³ chemsrc.com |

| CAS Number | 20098-47-9 chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-chloro-5-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClNO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHAFZIGAXKLGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293386 | |

| Record name | 1,3-Dibromo-2-chloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20098-47-9 | |

| Record name | 1,3-Dibromo-2-chloro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20098-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-2-chloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1,3 Dibromo 2 Chloro 5 Nitrobenzene

Electrophilic Aromatic Substitution Reactions of 1,3-Dibromo-2-chloro-5-nitrobenzene

Friedel-Crafts Reactions with Highly Deactivated Rings

The Friedel-Crafts reactions, both alkylation and acylation, are cornerstone electrophilic aromatic substitution (EAS) reactions. However, their success is highly contingent on the nature of the substituents already present on the aromatic ring. The benzene (B151609) ring in this compound is exceptionally electron-deficient. This is due to the potent electron-withdrawing effects of the nitro group (-NO₂) through both resonance and induction, compounded by the inductive effects of the three halogen atoms.

A fundamental requirement for the Friedel-Crafts reaction is a nucleophilic aromatic ring that can attack the electrophile (a carbocation or an acylium ion). youtube.com Rings substituted with strongly deactivating groups, such as the nitro group, are rendered electrophilic themselves. youtube.com This high degree of deactivation means that the benzene ring of this compound is not nucleophilic enough to engage with the electrophilic intermediates generated in Friedel-Crafts reactions. youtube.com Consequently, Friedel-Crafts alkylation and acylation reactions are generally considered to fail when attempted on such highly deactivated substrates. youtube.com The electron-poor nature of the ring would lead to repulsion of the incoming carbocation or acylium ion, effectively preventing the reaction. youtube.com

Nucleophilic Aromatic Substitution (NAS) Reactions of this compound

While the electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack, it conversely activates it for nucleophilic aromatic substitution (SNAr). libretexts.org This activation is a critical feature of the reactivity of halogenated nitroaromatics. The SNAr reaction proceeds via a two-step addition-elimination mechanism. mdpi.com In the first, rate-determining step, the nucleophile attacks a carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The presence of a nitro group, particularly at a position ortho or para to the halogen leaving group, is crucial for stabilizing this anionic intermediate. libretexts.org In this compound, the nitro group is positioned at C5. This places it para to the bromine atom at C1 and ortho to the chlorine atom at C2 and the bromine atom at C3. This geometric arrangement allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro group through resonance. libretexts.orgquora.com This delocalization significantly lowers the activation energy for the nucleophilic attack, making the substitution reaction feasible under conditions where an unactivated aryl halide would be inert. libretexts.org

The structure of this compound presents a complex case for regioselectivity in nucleophilic aromatic substitution, as there are three potential halogen leaving groups (two bromine atoms and one chlorine atom), all of which are activated by the nitro group. The ultimate site of substitution is determined by a combination of factors, including the stability of the intermediate Meisenheimer complex and the relative strengths of the carbon-halogen bonds.

The key factor in SNAr is the stability of the intermediate. Attack at C1 (bearing bromine) is para to the nitro group, while attack at C2 (bearing chlorine) and C3 (bearing bromine) are ortho to the nitro group. Both ortho and para attacks allow for direct resonance stabilization of the negative charge by the nitro group.

The second factor is the nature of the carbon-halogen bond. The C-Cl bond is generally stronger than the C-Br bond. In many SNAr reactions, the cleavage of the C-X bond occurs in a fast, non-rate-determining step, so the bond strength is less critical than the stability of the intermediate. However, for leaving groups like chlorine and bromine, the mechanism can be more complex, and computational studies on related systems have sometimes indicated a more concerted substitution step rather than a distinct two-step process, which complicates predictions. nih.govdiva-portal.org

In studies of similar compounds like 1-halo-3,5-dinitrobenzenes, the reaction outcome can be highly dependent on the nucleophile and reaction conditions, with competition sometimes observed. researchgate.net For this compound, while all three positions are activated, the substitution of the para-bromine at C1 or one of the ortho-halogens at C2 or C3 would be the most likely outcomes. A definitive prediction of regioselectivity would require specific experimental data for this compound.

The generally accepted mechanism for nucleophilic aromatic substitution on an activated halo-nitroaromatic compound is the SNAr pathway. mdpi.com

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing a halogen leaving group (X). This attack is perpendicular to the plane of the aromatic ring and results in the formation of a tetrahedral carbon center. The pi-electron system of the ring is disrupted, and a negative charge is delocalized across the ring and, most importantly, onto the ortho and para substituents. This intermediate is the Meisenheimer complex.

Stabilization: For this compound, if the attack occurs at the para-bromine (C1), the negative charge of the intermediate is effectively delocalized onto the nitro group at C5, contributing to its stability. Similar stabilization occurs with attack at the ortho-positions (C2 and C3).

Elimination: The aromaticity of the ring is restored by the expulsion of the halide ion (Br⁻ or Cl⁻), yielding the final substitution product. libretexts.org

Recent mechanistic studies have introduced a more nuanced understanding, suggesting that the initial interaction between a nucleophile and a nitroarene may be a fast and reversible addition at a carbon-hydrogen bond to form a σH adduct. d-nb.inforesearchgate.net These adducts are typically less stable and can dissociate. The subsequent, slower attack at the carbon bearing the halogen (forming a σX adduct) is what leads to the observed substitution product. d-nb.inforesearchgate.net This corrected mechanism posits that the substitution of a halogen is often preceded by a rapid, reversible nucleophilic attack at a C-H position. d-nb.info

Reduction Reactions of the Nitro Group to Amine Functionality

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This reduction significantly alters the electronic properties of the benzene ring, transforming a powerful deactivating group into a potent activating, ortho-, para-directing group. masterorganicchemistry.com A variety of reagents can accomplish this transformation, with catalytic hydrogenation being one of the most common and efficient methods. wikipedia.org

Catalytic hydrogenation is a widely used method for reducing nitroarenes to anilines due to its high efficiency and often clean reaction profiles. masterorganicchemistry.com This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly employed catalysts include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂)

Raney Nickel (Raney Ni)

A critical consideration when reducing polyhalogenated nitroaromatics is chemoselectivity—the ability to reduce the nitro group without causing hydrodehalogenation (the removal of halogen atoms). For closely related substrates, conditions have been developed to achieve this selectivity. For instance, the reduction of 1,3-Dibromo-5-nitrobenzene using hydrogen gas with a Pd/C catalyst in ethanol (B145695) proceeds smoothly to give the corresponding aniline (B41778) without cleavage of the carbon-bromine bonds. This indicates that similar selective reduction of this compound is highly feasible. Other classical methods, such as the use of metals in acidic media (e.g., Fe/HCl or Sn/HCl), are also effective for nitro group reduction. masterorganicchemistry.com

The following table summarizes common conditions for the reduction of aromatic nitro groups, which are applicable to this compound.

Advanced Chemical Transformations and Derivatization Strategies for 1,3 Dibromo 2 Chloro 5 Nitrobenzene

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The halogen atoms on the 1,3-dibromo-2-chloro-5-nitrobenzene ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The reactivity of the halogens in these reactions is generally expected to follow the order I > Br > Cl, which allows for selective transformations.

Suzuki-Miyaura Coupling with Bromine and Chlorine Atoms

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. libretexts.org For this compound, the two bromine atoms are significantly more reactive than the chlorine atom in the oxidative addition step of the catalytic cycle, which is typically the rate-determining step. libretexts.org This difference in reactivity allows for selective coupling at the bromine-substituted positions.

By carefully controlling the reaction conditions, such as temperature, catalyst, and stoichiometry of the boronic acid, it is possible to achieve mono- or di-arylation at the C-Br positions while leaving the C-Cl bond intact for subsequent transformations.

General Catalytic Cycle for Suzuki-Miyaura Coupling:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halogen bond (preferentially C-Br) to form a Pd(II) complex. libretexts.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Other Palladium-mediated Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

Beyond the Suzuki coupling, this compound can participate in other palladium-catalyzed reactions to introduce diverse functionalities.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides to form arylalkynes. libretexts.org The reaction is typically co-catalyzed by palladium and copper(I) and proceeds under mild conditions. libretexts.org For the target molecule, selective coupling at the more reactive C-Br bonds would be expected, providing a pathway to synthesize nitro-substituted diarylalkynes. In some cases, Sonogashira-type couplings have even been achieved with nitroarenes, where the nitro group itself is replaced, though this is a less common pathway. rsc.org

Heck Reaction: This reaction forms a substituted alkene by reacting an aryl halide with an alkene in the presence of a palladium catalyst and a base. This would allow for the introduction of vinyl groups at the C-Br positions of the benzene (B151609) ring.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an aryl halide, catalyzed by a palladium or nickel complex. nih.gov It is known for its high functional group tolerance and can be used to couple a wide range of alkyl, alkenyl, and arylzinc reagents. nih.gov

The general reactivity trend (Br > Cl) holds for these reactions, allowing for selective functionalization.

Ullmann-Type Couplings for Biaryl Formation

The Ullmann reaction is a classic method for synthesizing symmetric biaryl compounds by coupling two aryl halides using copper at high temperatures. nih.gov Modern variations of this reaction can be performed under milder conditions and can also be used for cross-coupling reactions to form unsymmetrical biaryls. nih.gov

For this compound, an Ullmann-type reaction could be employed to form biaryl structures. The presence of the electron-withdrawing nitro group can activate the aryl halides towards coupling. Recent advancements have demonstrated that such couplings can be performed efficiently even under solvent-free conditions using high-speed ball milling, which is a more sustainable approach. nih.gov

Derivatization via Nucleophilic Substitution of Halogens

The electron-withdrawing nitro group on the aromatic ring activates the halogen substituents towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the halides by various nucleophiles to form a range of derivatives.

Synthesis of Ether, Thiol, and Amine Derivatives

The halogens on this compound can be substituted by oxygen, sulfur, and nitrogen nucleophiles to yield corresponding ethers, thiols (or thioethers), and amines.

Ether Synthesis: Aryl ethers can be synthesized via reactions with alkoxides or phenoxides. For instance, reacting the substrate with sodium methoxide (B1231860) in methanol (B129727) would lead to the substitution of a halogen atom to form a methoxy-substituted nitrobenzene (B124822). This reaction is analogous to the Williamson Ether Synthesis, but proceeds via an SNAr mechanism rather than SN2. masterorganicchemistry.com

Thiol and Thioether Synthesis: Similarly, treatment with thiols or thiolate anions can introduce sulfur-containing functional groups. For example, reaction with a thiol in the presence of a base can yield an aryl thioether. nih.gov

Amine Synthesis: Amines can be introduced by reacting the substrate with ammonia (B1221849) or primary/secondary amines. These reactions provide a route to various substituted aniline (B41778) derivatives, which are valuable intermediates in organic synthesis.

Stereochemical and Regiochemical Control in Derivatization

Regioselectivity is a key consideration in the derivatization of this compound.

In Cross-Coupling Reactions: As established, the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed oxidative addition is the primary factor controlling regioselectivity. libretexts.org The two bromine atoms are electronically distinct due to their positions relative to the chlorine and nitro groups. The bromine at position 1 is flanked by two halogens, while the bromine at position 3 is adjacent to a hydrogen. Steric hindrance may play a role, potentially favoring reactions at the less hindered C-3 position.

In Nucleophilic Aromatic Substitution: The regioselectivity of SNAr reactions is governed by the electron-withdrawing capacity of the substituents and the stability of the intermediate Meisenheimer complex. The nitro group strongly activates the positions ortho and para to it. In this compound, the chlorine atom is ortho to the nitro group, and the bromine at position 3 is also ortho. The bromine at position 1 is meta. Therefore, the chlorine at C-2 and the bromine at C-3 are the most activated positions for nucleophilic attack. The relative leaving group ability (Br > Cl) and the specific reaction conditions will ultimately determine which halide is preferentially substituted. In many cases involving 1-halo-3,5-dinitrobenzenes, the reaction outcome is influenced by the nature of the nucleophile and the solvent. researchgate.net

Transformation of the Nitro Group

The nitro group is a key functional handle on the this compound ring, offering a gateway to numerous other functionalities. Its transformation typically begins with reduction to an amino group, which then serves as a precursor for a wide range of derivatives.

A common method for the reduction of a nitro group on a halogenated benzene ring is through the use of reducing agents like tin and hydrochloric acid. mdpi.com The resulting amino derivative of this compound is 3,5-dibromo-2-chloroaniline. This transformation is a critical first step for the subsequent reactions discussed.

Primary arylamines, such as the 3,5-dibromo-2-chloroaniline derived from the reduction of this compound, can be readily converted into arenediazonium salts. mdpi.com This process, known as diazotization, involves the reaction of the primary amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). nih.govnih.gov

The reaction is generally carried out at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, as these intermediates can be explosive if isolated and are usually used directly in the subsequent reaction step. psu.edu The formation of the diazonium salt from 3,5-dibromo-2-chloroaniline creates a highly valuable intermediate, the 3,5-dibromo-2-chlorobenzenediazonium salt, which has a versatile leaving group (N₂) that can be substituted by a wide array of nucleophiles.

Table 1: General Conditions for Diazotization of 3,5-Dibromo-2-chloroaniline

| Parameter | Condition | Purpose |

| Starting Material | 3,5-Dibromo-2-chloroaniline | The reduced form of this compound. |

| Reagent | Sodium Nitrite (NaNO₂) | Source of nitrous acid in the presence of a strong acid. |

| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | To generate nitrous acid and provide the acidic medium. |

| Solvent | Water | To dissolve the reagents and the amine salt. |

| Temperature | 0–5 °C | To maintain the stability of the diazonium salt. |

| Product | 3,5-Dibromo-2-chlorobenzenediazonium salt | A highly reactive intermediate for further synthesis. |

The diazonium group of the 3,5-dibromo-2-chlorobenzenediazonium salt is an excellent leaving group and can be replaced by various substituents through well-established named reactions, most notably the Sandmeyer and Gattermann reactions.

The Sandmeyer reaction provides a reliable method for introducing a halide (chloro, bromo) or a cyano group onto the aromatic ring by treating the diazonium salt with a copper(I) salt (CuCl, CuBr, or CuCN). Current time information in Bangalore, IN.nih.govacademicjournals.org This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. scholarsresearchlibrary.com For instance, reacting the 3,5-dibromo-2-chlorobenzenediazonium salt with copper(I) chloride would be expected to yield 1,2,3-trichloro-5-bromobenzene, while reaction with copper(I) bromide would lead to 1,2,3-tribromo-5-chlorobenzene.

The Gattermann reaction is a modification of the Sandmeyer reaction where copper powder is used in the presence of the corresponding halogen acid (HCl or HBr) instead of a copper(I) salt. nih.govnih.gov While often giving lower yields than the Sandmeyer reaction, it is still a useful transformation for the synthesis of aryl halides from diazonium salts. nih.govnih.gov

Table 2: Representative Sandmeyer and Gattermann Reactions

| Reaction | Reagents | Expected Product |

| Sandmeyer (Chlorination) | CuCl/HCl | 1,2,3-Trichloro-5-bromobenzene |

| Sandmeyer (Bromination) | CuBr/HBr | 1,2,3-Tribromo-5-chlorobenzene |

| Sandmeyer (Cyanation) | CuCN/KCN | 2,6-Dibromo-3-chlorobenzonitrile |

| Gattermann (Chlorination) | Cu powder/HCl | 1,2,3-Trichloro-5-bromobenzene |

| Gattermann (Bromination) | Cu powder/HBr | 1,2,3-Tribromo-5-chlorobenzene |

Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Building Block

The highly functionalized nature of this compound and its derivatives makes them valuable starting materials for the construction of complex heterocyclic systems. The presence of both a reactive nitro group and multiple halogen substituents allows for a variety of cyclization strategies.

One prominent pathway involves the transformation of the starting material into a substituted o-phenylenediamine (B120857) derivative, which is a key precursor for many heterocyclic compounds like benzimidazoles and quinoxalines. mdpi.comnih.gov This could be achieved through a sequence of reactions, for example, by introducing a second amino group ortho to the existing one in 3,5-dibromo-2-chloroaniline.

Benzimidazole (B57391) Synthesis: Substituted o-phenylenediamines can undergo condensation with aldehydes or carboxylic acids and their derivatives to form the benzimidazole ring system. nih.gov For example, a hypothetical 3,5-dibromo-2-chloro-1,2-phenylenediamine could react with an aldehyde to yield a highly substituted benzimidazole. The synthesis of 5-nitro-benzimidazole derivatives from 4-nitro-1,2-phenylenediamine and various aromatic aldehydes has been reported, highlighting the feasibility of using nitrated phenylenediamines in such cyclizations. scholarsresearchlibrary.com

Quinoxaline (B1680401) Synthesis: Quinoxalines are another class of heterocycles accessible from o-phenylenediamines. The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classic and effective method for quinoxaline synthesis. mdpi.comnih.gov A suitably substituted o-phenylenediamine derived from this compound could thus be a key intermediate for accessing novel, heavily substituted quinoxaline derivatives.

The reactivity of the halogen atoms in this compound towards nucleophilic aromatic substitution can also be exploited to build heterocyclic rings. The nitro group activates the positions ortho and para to it, potentially allowing for the displacement of a bromine atom by a dinucleophile to form a fused heterocyclic system.

Spectroscopic Characterization and Computational Chemistry of 1,3 Dibromo 2 Chloro 5 Nitrobenzene

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental tools for the unambiguous determination of a molecule's structure and the nature of its chemical bonds. For a compound like 1,3-Dibromo-2-chloro-5-nitrobenzene, a combination of NMR, IR, MS, and UV-Vis spectroscopy would be essential for its complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Positional Assignment

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the case of this compound, the ¹H NMR spectrum is expected to show two aromatic protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitro group and the halogens. The relative positions of these protons would give rise to specific coupling patterns (splittings), which would be crucial for confirming the substitution pattern on the benzene (B151609) ring. However, no experimental ¹H NMR data for this compound is currently available.

¹³C NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. For this compound, six distinct signals would be expected in the aromatic region. The chemical shifts of the carbons would be significantly affected by the attached substituents (bromine, chlorine, and nitro group). Carbons directly bonded to these electronegative groups would appear at characteristic downfield shifts. At present, there is no published ¹³C NMR data for this compound.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. Unfortunately, no 2D-NMR studies on this compound have been reported.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for:

N-O stretching vibrations of the nitro group, typically appearing as two strong bands in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

C-Br and C-Cl stretching vibrations , which would be found in the fingerprint region of the spectrum (below 1000 cm⁻¹).

C-H stretching and bending vibrations of the aromatic ring.

A comprehensive search has not yielded any experimental IR spectra or tabulated vibrational frequencies for this specific compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, ESI-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.

The exact molecular weight of this compound (C₆H₂Br₂ClNO₂) can be calculated. However, no experimental mass spectrometry data, such as that obtained from Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS), has been published. Such data would be crucial for confirming the molecular formula and for providing evidence of the compound's structure through characteristic fragmentation pathways, which would likely involve the loss of the nitro group and halogen atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to involve π → π* and n → π* transitions associated with the nitro-substituted benzene ring. The position and intensity of the absorption maxima would be influenced by the presence of the halogen substituents. Regrettably, no experimental UV-Vis absorption spectra for this compound are available in the scientific literature.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

The exact bond lengths and bond angles within the molecule.

The planarity of the benzene ring and the orientation of the nitro group relative to the ring.

The nature and geometry of intermolecular interactions, such as halogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice.

Despite the importance of such data for understanding the solid-state properties of this compound, no crystallographic studies have been reported.

Analysis of Crystal Packing and Hydrogen Bonding Networks

There is currently no published crystallographic data for this compound in major scientific databases. Consequently, a detailed analysis of its crystal packing, including unit cell parameters, space group, and the arrangement of molecules within the crystal lattice, cannot be provided. The absence of a determined crystal structure also precludes a specific examination of its hydrogen bonding networks. In substituted nitrobenzenes, hydrogen bonds, if present, would likely involve the oxygen atoms of the nitro group acting as acceptors and any potential hydrogen bond donors in the crystalline environment. However, without experimental data, any discussion remains purely speculative.

Investigation of Halogen Bonding Interactions in Substituted Benzene Systems

Halogen bonding is a significant non-covalent interaction that often plays a crucial role in the crystal engineering of halogenated organic compounds. This interaction involves an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the case of this compound, the bromine and chlorine atoms could potentially act as halogen bond donors, while the oxygen atoms of the nitro group could serve as acceptors.

Studies on structurally similar compounds, such as 1,2,3-tribromo-5-nitrobenzene (B129633) and 1,3-dibromo-2-iodo-5-nitrobenzene, have revealed the presence of intermolecular halogen bonds that direct their crystal structures. For instance, in 1,2,3-tribromo-5-nitrobenzene, a polarized Br···Br interaction has been observed. These findings suggest that halogen bonding would likely be a key feature in the solid-state structure of this compound. However, without specific crystallographic studies on the target compound, the nature and geometry of these potential interactions remain unconfirmed.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools for investigating the properties of molecules. However, specific computational studies on this compound are not available in the literature. The following subsections outline the types of computational analyses that would be pertinent for this molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and optimizing the molecular geometry of organic molecules. A DFT calculation for this compound would provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional model of the molecule. This information is fundamental for understanding its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. An FMO analysis of this compound, derived from DFT calculations, would help in identifying the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, can be employed to predict spectroscopic parameters. For this compound, calculating the theoretical ¹H and ¹³C NMR chemical shifts would be valuable for interpreting experimental spectra and confirming the molecular structure. Similarly, the prediction of vibrational frequencies (infrared and Raman spectra) would aid in the identification of characteristic functional group vibrations. While general methodologies for such predictions on similar compounds are established, specific predicted data for this compound is not published.

Modeling of Reaction Mechanisms and Transition States

Computational modeling can be used to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve modeling its behavior in various organic reactions, such as nucleophilic aromatic substitution. Such studies would provide a deeper understanding of its chemical behavior at a molecular level. To date, no such modeling studies have been reported for this compound.

Applications of 1,3 Dibromo 2 Chloro 5 Nitrobenzene As a Key Synthetic Intermediate in Advanced Organic Synthesis

Role in the Synthesis of Fine Chemicals and Specialty Organic Materials

Polysubstituted halogenated nitroaromatics are fundamental intermediates in the chemical industry. Based on the reactivity of similar compounds, 1,3-Dibromo-2-chloro-5-nitrobenzene is a logical precursor for various fine chemicals. Its three halogen atoms can be selectively or fully replaced through reactions like nucleophilic aromatic substitution to introduce alkoxy, aryloxy, or amino groups, leading to the creation of specialty chemicals such as dyes and pigments. Substituted nitrobenzene (B124822) and aniline (B41778) derivatives are known to be valuable intermediates for a variety of dyes and pigments. researchgate.net

Utility in the Development of Agrochemical Intermediates

The synthesis of modern agrochemicals, including herbicides and pesticides, often relies on halogenated and nitrated aromatic scaffolds. These structural motifs are present in many active herbicidal compounds. For instance, substituted nitrobenzene derivatives are recognized as important intermediates in the production of pesticides. researchgate.net The structure of this compound makes it a plausible candidate for developing new agrochemical entities. The reduction of its nitro group would yield 2,6-Dibromo-4-chloroaniline nih.govchemicalbook.com, a substituted aniline that could serve as a foundational element for building more complex herbicidal or pesticidal molecules.

Application as a Building Block in Pharmaceutical Precursor Synthesis

Halogenated nitroaromatic compounds are crucial starting materials in medicinal chemistry for the synthesis of pharmaceutical ingredients. The strategic functionalization offered by this compound makes it an attractive, albeit not widely documented, intermediate for creating drug precursors.

Formation of Nitrogen-Containing Heterocycles

A primary application for this compound in pharmaceutical synthesis would be its conversion into nitrogen-containing heterocycles, which are core structures in a vast number of drugs. The critical step involves the chemical reduction of the nitro group to an amine. The resulting aniline, 2,6-Dibromo-4-chloroaniline, possesses a nucleophilic amino group and reactive halogen sites, making it an ideal precursor for cyclization reactions. This intermediate could be used to construct heterocycles such as:

Benzimidazoles: By reacting the derived diamine (following substitution of a halogen) with carboxylic acids or aldehydes.

Quinolines and Quinoxalines: Through established cyclization strategies like the Skraup or Doebner-von Miller reactions, or condensation with diketones.

Phenazines or other complex fused systems: Via intramolecular coupling or condensation reactions.

Substituted anilines are known starting points for synthesizing a variety of heterocycles, including pyridazinobenzodiazepin-5-ones, which have been investigated as potential non-nucleoside HIV Reverse Transcriptase Inhibitors. researchgate.net

Synthesis of Biologically Active Scaffolds

The differentially reactive halogen atoms on the this compound ring allow for sequential, site-selective modifications through palladium-catalyzed cross-coupling reactions. This enables the controlled introduction of diverse organic fragments to build complex molecular scaffolds. For example, a Suzuki coupling could be performed at one of the more reactive bromine positions, followed by a Sonogashira or Buchwald-Hartwig amination at the other, allowing for the assembly of unique, three-dimensional structures with potential biological activity. This stepwise functionalization is a cornerstone of modern drug discovery.

Contribution to the Synthesis of Advanced Functional Materials and Polymers

The development of advanced materials, including heat-resistant polymers and functional materials with specific electronic or optical properties, often incorporates highly substituted aromatic units. The structure of this compound makes it a candidate for use as a monomer or a cross-linking agent in polymerization reactions.

Following the reduction of the nitro group, the resulting diamine (after substitution of the halogens) could be used as a monomer for producing high-performance polymers like polyamides or polyimides. Furthermore, the multiple reactive halogen sites allow for its use in creating branched or cross-linked polymer networks, which are essential for developing materials with enhanced thermal stability and mechanical strength. The general class of substituted nitrobenzenes is known to be useful in polymerization catalysis. researchgate.net

Future Research Directions and Emerging Trends in Polyhalogenated Nitrobenzene Chemistry

Development of Novel and More Efficient Synthetic Routes

The traditional synthesis of polyhalogenated nitrobenzenes often involves harsh conditions and can lead to a mixture of products. nih.govnumberanalytics.com Future efforts will likely concentrate on developing more sophisticated and efficient synthetic strategies.

A primary area of focus will be the exploration of alternative nitrating agents to replace the conventional nitric acid and sulfuric acid mixtures. numberanalytics.comnumberanalytics.com Agents like nitronium salts (e.g., nitronium tetrafluoroborate) and dinitrogen pentoxide (N2O5) have shown promise in offering improved selectivity and milder reaction conditions. numberanalytics.com Research into solid acid catalysts, such as sulfated silica (B1680970) (SO4/SiO2), is also gaining traction as they offer environmental benefits and easier recovery. researchgate.net

Furthermore, there is a growing interest in moving beyond traditional electrophilic aromatic substitution. nih.gov Palladium-catalyzed reactions for the conversion of aryl chlorides, triflates, and nonaflates to nitroaromatics under weakly basic conditions have demonstrated broad scope and excellent functional group compatibility. organic-chemistry.org These methods provide access to nitro compounds that are difficult to synthesize via conventional nitration. organic-chemistry.org The development of new synthetic routes starting from different precursors, such as the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene, is also expanding the toolbox for creating functionalized polyhalogenated compounds. nih.gov

Exploration of Catalytic Systems for Selective Transformations

The selective transformation of functional groups in polyhalogenated nitrobenzenes is a significant challenge due to the presence of multiple reactive sites. Future research will heavily invest in the design and application of sophisticated catalytic systems to achieve high selectivity.

A major trend is the development of catalysts for the selective reduction of the nitro group. rsc.org While complete reduction to an amino group is common, catalysts that can selectively yield intermediate products like N-aryl hydroxylamines are of great interest. rsc.org Supported platinum catalysts, in the presence of additives like amines and dimethyl sulfoxide, have shown the ability to selectively produce hydroxylamines. rsc.org Similarly, P-CNT catalysts have demonstrated high efficiency and selectivity in hydrogenating nitro groups without affecting other functional groups like cyano or acyl, and without causing dehalogenation. rsc.org

The use of co-modified palladium-based catalysts, for instance with both organic (e.g., PPh3) and inorganic (e.g., NaVO3) ligands, is another promising avenue for enhancing the selective hydrogenation of halogenated nitroaromatics. ccspublishing.org.cn These modifications can modulate the electronic properties and steric environment of the catalyst's active site, thereby controlling the adsorption and reaction of the substrate. ccspublishing.org.cn Furthermore, photoenzymatic systems, which combine the selectivity of enzymes like nitroreductases with the power of light and a photocatalyst, are emerging as a green and highly selective method for the reduction of nitroaromatics to amines, azoxy, or azo compounds. nih.govnih.gov

Investigation of New Reactivity Modes and Derivatization Pathways

Beyond improving existing transformations, future research will aim to uncover entirely new reactivity modes and derivatization pathways for polyhalogenated nitrobenzenes. This will expand their utility as building blocks in organic synthesis.

The electron-withdrawing nature of the nitro and halogen substituents on the benzene (B151609) ring makes it susceptible to nucleophilic aromatic substitution (SNAr). Exploring a wider range of nucleophiles and reaction conditions will lead to novel derivatives. The reduction of the nitro group to an amine opens up a vast array of subsequent derivatization reactions, including diazotization followed by substitution, acylation, and alkylation, allowing for the introduction of diverse functionalities.

Furthermore, the development of metal-catalyzed cross-coupling reactions on the halogenated positions of the nitroaromatic ring will be a key area of investigation. Techniques like Suzuki, Heck, and Sonogashira couplings could be adapted to these substrates, enabling the formation of carbon-carbon and carbon-heteroatom bonds and leading to complex molecular architectures. Research into C-H activation methodologies, which has seen significant progress for other aromatic systems, could also be applied to polyhalogenated nitrobenzenes, offering new strategies for functionalization. rsc.org

Advanced Computational Predictions for Complex Reactivity and Design

Computational chemistry is set to play an increasingly vital role in understanding and predicting the complex reactivity of polyhalogenated nitrobenzenes. Density Functional Theory (DFT) and other advanced computational methods will be instrumental in designing new synthetic routes and catalysts.

DFT calculations can provide deep insights into reaction mechanisms, such as the cis-dihydroxylation of nitrobenzene (B124822) catalyzed by dioxygenases, by modeling the enzyme's active site and comparing different reaction pathways. nih.gov This understanding can guide the development of new biocatalytic systems. Similarly, computational studies can elucidate the mechanism of nitration reactions, for example, by analyzing the reactivity indices of the reactants and the electronic structures of transition states and intermediates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are also being developed to predict the reduction rates of nitroaromatic compounds. acs.org By correlating experimentally determined reaction rates with calculated properties like one-electron reduction potentials, these models can predict the environmental fate of new energetic nitroaromatic compounds. acs.org As computational power grows, these predictive models will become more accurate and will be used to design molecules with specific desired reactivity and properties before they are even synthesized in the lab.

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the production of polyhalogenated nitrobenzenes. These technologies offer significant advantages in terms of safety, efficiency, and scalability.

Flow chemistry is particularly well-suited for handling highly exothermic and potentially hazardous reactions, such as nitrations. europa.euresearchgate.net The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer, preventing the formation of hot spots and reducing the risk of runaway reactions. europa.euresearchgate.net This technology also enables precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivity. nih.gov The small reaction volumes inherent to flow systems also minimize the amount of hazardous material present at any given time, further enhancing safety. europa.eu

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions and processes. By systematically varying reaction conditions and analyzing the output in real-time, these systems can rapidly identify optimal synthetic protocols. The future will likely see the development of fully automated systems for the synthesis and purification of polyhalogenated nitrobenzenes, enabling high-throughput screening of new derivatives for various applications.

Q & A

Q. What are the optimal synthetic routes for 1,3-dibromo-2-chloro-5-nitrobenzene, and how can regioselectivity challenges be addressed?

Methodological Answer: Synthesis typically involves sequential halogenation and nitration steps. For example:

Halogenation Order : Bromination at positions 1 and 3 may precede chlorination at position 2, leveraging directing effects of substituents. Nitration at position 5 is influenced by electron-withdrawing groups (e.g., halogens) .

Regioselectivity : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution specificity. Monitor reaction conditions (temperature, solvent polarity) to minimize byproducts like 1,5-dichloro derivatives .

Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the target compound. Validate purity via HPLC (>97% by HLC methods) .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and molecular geometry. Access Cambridge Structural Database (CCDC) for comparative data on halogenated nitrobenzenes .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding due to nitro groups).

- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches.

- Mass Spectrometry : Validate molecular weight (M⁺ peak at m/z 335.34) and isotopic patterns (Br/Cl) .

Advanced Research Questions

Q. How do electronic and steric effects influence substitution reactivity in this compound?

Methodological Answer:

- Electronic Effects : The nitro group at position 5 deactivates the ring, directing electrophiles to meta/para positions. Bromine’s ortho/para-directing nature competes with chlorine’s weaker directing effects .

- Steric Hindrance : Bulky substituents at positions 2 and 3 limit accessibility for nucleophilic attacks. Computational modeling (DFT) can predict reaction sites by analyzing charge distribution and frontier orbitals .

- Case Study : In Suzuki couplings, bromine at position 1 reacts preferentially over chlorine due to higher leaving-group ability .

Q. How can contradictory purity data (e.g., HLC vs. HPLC) be resolved when analyzing halogenated nitroaromatics?

Methodological Answer:

- Orthogonal Methods : Cross-validate using:

- HPLC-DAD : Detect UV-active impurities (e.g., nitroso byproducts).

- GC-MS : Identify volatile contaminants (e.g., residual solvents).

- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) for absolute purity determination, bypassing method-specific biases .

- Statistical Analysis : Apply Grubbs’ test to outlier data points from repeated trials .

Q. What are the environmental degradation pathways of this compound, and how can they be studied?

Methodological Answer:

- Photolysis : Expose to UV light (254 nm) in aqueous solutions; monitor debromination via LC-MS. Compare with nitro-reduction products (e.g., amines) under anaerobic conditions .

- Microbial Degradation : Use soil microcosms enriched with Pseudomonas spp. Track metabolites (e.g., 5-nitrobenzene derivatives) via high-resolution mass spectrometry (HRMS) .

- QSPR Modeling : Predict half-lives using quantitative structure-property relationships (e.g., logP, Hammett constants) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Storage : Store at 0–6°C in amber glass to prevent photodegradation. Label containers with hazard symbols (e.g., “Corrosive”) .

- Spill Management : Neutralize with sodium bicarbonate; collect residues in sealed containers for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.